molecular formula C21H15FN2O2S B2752582 N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 866008-15-3

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide

Cat. No.: B2752582
CAS No.: 866008-15-3
M. Wt: 378.42
InChI Key: SJISBYUJKYXWCK-UHFFFAOYSA-N
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Description

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a synthetic organic compound with the molecular formula C21H15FN2O2S This compound is characterized by the presence of a cyano group, a fluorine atom, and a sulfanyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-cyano-3-fluorobenzenethiol with a suitable halogenated phenyl compound under basic conditions to form the sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can be compared with other compounds that have similar structural features:

    N-{2-[(2-cyano-3-chlorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-{2-[(2-cyano-3-methylphenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Contains a methyl group, potentially altering its physical properties and interactions.

    N-{2-[(2-cyano-3-bromophenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Bromine substitution can influence its chemical behavior and applications.

The uniqueness of this compound lies in the specific combination of the cyano, fluorine, and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-cyano-3-fluorophenyl)sulfanylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c22-17-9-6-12-19(16(17)13-23)27-20-11-5-4-10-18(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJISBYUJKYXWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC(=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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